molecular formula C15H15BrN2O2 B1405647 tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate CAS No. 1419874-03-5

tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B1405647
CAS No.: 1419874-03-5
M. Wt: 335.2 g/mol
InChI Key: NSVUMQIOUNYINP-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromine atom, a cyanomethyl group, and a tert-butyl ester group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multiple steps:

    Bromination: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Cyanomethylation: The brominated indole undergoes cyanomethylation using a cyanomethylating agent such as cyanomethyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindoles.

    Reduction Reactions: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of oxindoles.

    Reduction: Formation of aminomethyl indoles.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex indole derivatives.

    Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.

Biology

    Biological Probes: Used as a probe to study biological processes involving indole derivatives.

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical assays.

Medicine

    Drug Development: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Anticancer Agents: Studied for its potential anticancer properties due to its ability to interact with biological targets.

Industry

    Agrochemicals: Used in the synthesis of agrochemicals for pest control.

    Dyes: Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and cyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The indole core can interact with various receptors and enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate
  • tert-Butyl 5-fluoro-3-(cyanomethyl)-1H-indole-1-carboxylate
  • tert-Butyl 5-iodo-3-(cyanomethyl)-1H-indole-1-carboxylate

Uniqueness

  • Bromine Atom : The presence of a bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
  • Cyanomethyl Group : The cyanomethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
  • tert-Butyl Ester Group : The tert-butyl ester group enhances the compound’s stability and solubility in organic solvents.

Properties

IUPAC Name

tert-butyl 5-bromo-3-(cyanomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-8-11(16)4-5-13(12)18/h4-5,8-9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVUMQIOUNYINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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